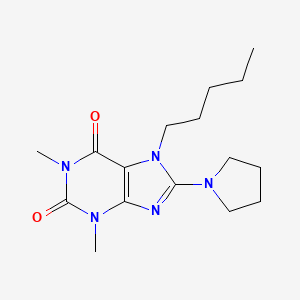

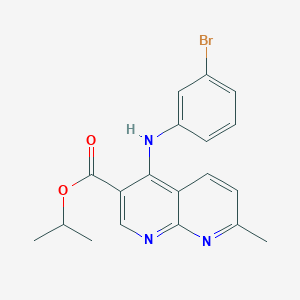

![molecular formula C15H14N2S2 B2664101 6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine CAS No. 890959-89-4](/img/structure/B2664101.png)

6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine”, there are related compounds that have been synthesized. For instance, benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been synthesized and evaluated for in vitro antitubercular activity . Another study discusses the regioselective synthesis of 2-[(E)-(benzo[d]thiazol-2(3H)-ylidene)(cyano)methyl]thiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine” are not explicitly mentioned in the search results .Scientific Research Applications

Corrosion Inhibition

One significant application of benzothiazole derivatives, including 6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine, is in corrosion inhibition. Research has explored the correlation between electronic properties and the corrosion inhibitive performance of benzothiazole derivatives. The study utilized density functional theory to evaluate the inhibitory efficiency of these compounds on metal surfaces, indicating their potential as effective corrosion inhibitors (Behzadi & Forghani, 2017).

Organic Synthesis

Another area of application is in organic synthesis, where these compounds serve as intermediates or reactants in the synthesis of more complex molecules. For instance, the study on the flash vacuum thermolysis of thiones of selected N-, O-, and S-heterocycles, including benzothiazole derivatives, highlights the role of these compounds in facilitating various synthetic pathways, leading to the formation of novel organic compounds with potential applications in material science and pharmaceuticals (Drewnowski et al., 2006).

Antimicrobial and Antioxidant Studies

Benzothiazole derivatives have also been evaluated for their antimicrobial and antioxidant activities. A study on aminothiazole-linked metal chelates involving 6-ethoxy-1,3-benzothiazole-2-amine demonstrated significant antimicrobial potency against various bacterial and fungal species, along with notable antioxidant properties. These findings suggest the potential of benzothiazole derivatives in developing new antimicrobial and antioxidant agents (Noreen & Sumrra, 2021).

Electrocatalysis and Green Chemistry

Benzothiazole compounds are also being explored in the context of green chemistry and electrocatalysis. Research on electrochemical intramolecular dehydrogenative C–S bond formation highlights the utility of these compounds in synthesizing benzothiazoles under environmentally friendly conditions. This approach underscores the versatility of benzothiazole derivatives in facilitating sustainable chemical processes (Wang et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-(3-methylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S2/c1-10-4-3-5-11(8-10)16-15-17-13-7-6-12(18-2)9-14(13)19-15/h3-9H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKDGVLQQYHGIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC3=C(S2)C=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

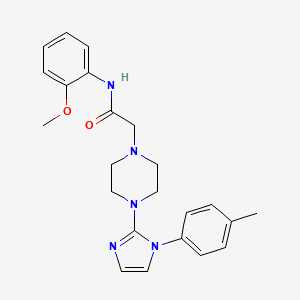

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)

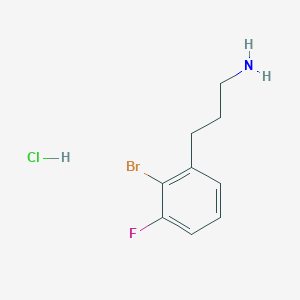

![(3-Fluoropyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664021.png)

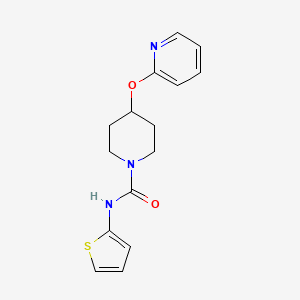

![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)

![N-(4-chlorophenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2664033.png)

![6-[(3-Chlorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2664038.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)